molecular formula C21H17ClN4OS B12025343 4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12025343
M. Wt: 408.9 g/mol
InChI Key: FGCFWCMOSJKQQO-UHFFFAOYSA-N
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Description

4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including a chlorophenyl group and a methoxybenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene derivatives.

    Attachment of the Methoxybenzylsulfanyl Group: This step involves the reaction of a methoxybenzyl halide with a thiol derivative to form the sulfanyl linkage.

    Coupling with Pyridine: The final step involves coupling the synthesized triazole derivative with a pyridine ring through a suitable coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or pyridine rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole-pyridine derivatives.

Scientific Research Applications

4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various functional compounds.

Mechanism of Action

The mechanism of action of 4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as cytochrome P450 enzymes or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}benzene
  • **4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thiophene

Uniqueness

Compared to similar compounds, 4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine exhibits unique properties due to the presence of the pyridine ring, which can enhance its binding affinity to certain molecular targets and improve its solubility and stability.

Properties

Molecular Formula

C21H17ClN4OS

Molecular Weight

408.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17ClN4OS/c1-27-19-4-2-3-15(13-19)14-28-21-25-24-20(16-9-11-23-12-10-16)26(21)18-7-5-17(22)6-8-18/h2-13H,14H2,1H3

InChI Key

FGCFWCMOSJKQQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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